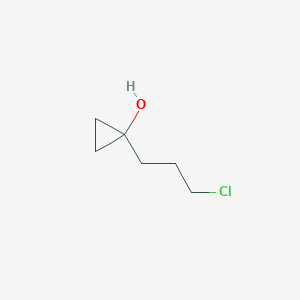

1-(3-chloropropyl)cyclopropan-1-ol

Description

1-(3-Chloropropyl)cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group and a 3-chloropropyl substituent attached to the same carbon atom. The chloropropyl chain introduces steric and electronic effects, while the cyclopropanol core may confer unique stability or reactivity due to ring strain .

Properties

CAS No. |

174790-32-0 |

|---|---|

Molecular Formula |

C6H11ClO |

Molecular Weight |

134.6 g/mol |

IUPAC Name |

1-(3-chloropropyl)cyclopropan-1-ol |

InChI |

InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2 |

InChI Key |

PACSUMUBOSJKCI-UHFFFAOYSA-N |

SMILES |

C1CC1(CCCCl)O |

Canonical SMILES |

C1CC1(CCCCl)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with ethyl 4-chlorobutanoate, which undergoes a titanium-mediated Grignard reaction to form the cyclopropane core. Titanium isopropoxide (Ti(Oi-Pr)₄) catalyzes the reaction between ethyl 4-chlorobutanoate and ethylmagnesium bromide (EtMgBr) in anhydrous diethyl ether. This step exploits the Kulinkovich reaction mechanism, where titanium facilitates the formation of the cyclopropane ring via a two-electron transfer process. The intermediate alcohol, 1-(3-chloropropyl)cyclopropan-1-ol, is generated after acidic workup with 10% aqueous H₂SO₄.

Optimization and Yield

Key parameters include maintaining a stoichiometric ratio of 2.5 equivalents of EtMgBr to 1 equivalent of ethyl 4-chlorobutanoate. The reaction proceeds at 0°C to mitigate exothermic side reactions, achieving yields of 43–61% after distillation. Chromatographic purification is minimized, with only one column required post-cyclization, enhancing scalability. The final product is stable in dibutyl ether at –20°C for extended periods.

Table 1: Reaction Conditions for Grignard-Based Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 4-chlorobutanoate |

| Catalyst | Ti(Oi-Pr)₄ (10 mol%) |

| Grignard Reagent | EtMgBr (2.5 equiv.) |

| Temperature | 0°C |

| Workup | 10% H₂SO₄, NaHCO₃ washes |

| Yield | 43–61% |

TiCl₄-Mediated Chlorinative Rearrangement

Synthetic Pathway

An alternative route involves mesylation of a secondary alcohol intermediate, followed by TiCl₄-induced cyclopropyl–allyl chlorinative rearrangement. This method starts with a γ-chloroester precursor, which undergoes sequential mesylation and TiCl₄ treatment to form the cyclopropane ring. Dibromocyclopropanation is subsequently employed, though this step is omitted in the final synthesis of this compound.

Efficiency and Challenges

The four-step sequence achieves a 58% overall yield on a >30 mmol scale. However, the reliance on TiCl₄ necessitates stringent moisture-free conditions, complicating large-scale production. The chlorinative rearrangement step is highly exothermic, requiring precise temperature control (–10°C to 0°C) to prevent decomposition.

Table 2: Key Steps in TiCl₄-Mediated Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | Mesylated intermediate |

| Rearrangement | TiCl₄, –10°C to 0°C | Cyclopropane formation |

| Workup | Aqueous NaHCO₃, extraction | Crude product |

Alternative Methods and Comparative Analysis

Scalability and Practical Considerations

The Grignard method () offers superior scalability due to fewer purification steps and milder conditions. In contrast, the TiCl₄ route ( ) demands specialized equipment for low-temperature reactions, limiting its industrial applicability. Both methods avoid toxic solvents, favoring diethyl ether and dichloromethane, which align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of 1-(3-Propyl)cyclopropanol.

Substitution: Formation of 1-(3-Hydroxypropyl)cyclopropanol or 1-(3-Aminopropyl)cyclopropanol.

Scientific Research Applications

1-(3-chloropropyl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

1-(3-Hydroxypropyl)cyclopropan-1-ol

- Molecular Formula : C₆H₁₂O₂ (vs. C₆H₁₁ClO for the target compound).

- Key Differences : Replacing the terminal chlorine with a hydroxyl group reduces electrophilicity and alters solubility.

- Properties : Stable under dry storage at 2–8°C; molecular weight 116.16. Applications in organic synthesis are inferred but unspecified .

1-(4-Chlorophenyl)cyclopropan-1-ol

1-(3-Aminopropyl)cyclopropan-1-ol

- Molecular Formula: C₆H₁₃NO.

Comparison with Chloropropyl-Substituted Heterocycles

1-(3-Chloropropyl)-1H-imidazole Hydrochloride

1-(3-Chloropropyl)pyrrolidine Hydrochloride

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)

- Molecular Formula : C₁₃H₁₇Cl₂N₃.

- Controlled under drug regulations due to psychoactive risks .

Comparison with Chloropropyl-Substituted Carboranes

1-(3-Chloropropyl)-o-carborane

- Structure : An icosahedral C₂B₁₀ cluster with a 3-chloropropyl substituent.

- Key Findings :

- Applications : Explored in boron neutron capture therapy (BNCT) and materials science.

Stability and Reactivity

- Chloropropyl Chain : The chloride moiety acts as a leaving group, facilitating further functionalization (e.g., nucleophilic substitution or elimination).

- Cyclopropanol Core: Ring strain may enhance reactivity in ring-opening reactions or stabilize transition states in catalysis.

Pharmaceutical Intermediates

- Chloropropyl-substituted pyrrolidines and piperazines are critical in synthesizing antipsychotics and antivirals .

Q & A

Basic: What are the common synthetic routes for 1-(3-chloropropyl)cyclopropan-1-ol, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, such as alkylation of cyclopropanol derivatives with 3-chloropropyl halides. Key steps include:

- Alkylation : Using 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .

- Cyclopropane functionalization : Controlled temperature (60–80°C) and inert atmospheres (N₂/Ar) to minimize ring-opening side reactions .

Optimization focuses on: - Catalyst selection : Phase-transfer catalysts improve halogen exchange efficiency.

- Solvent polarity : Polar solvents enhance nucleophilic substitution rates.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Basic: How is the structure of this compound characterized experimentally?

Answer:

Structural confirmation employs:

- NMR spectroscopy :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 178.63 (C₆H₁₁ClO) .

- Melting point : 199–204°C (consistent with crystalline purity) .

Advanced: How do solvent polarity and pH influence the compound’s stability during storage?

Answer:

- Moisture sensitivity : Hydrolysis of the chloropropyl group occurs in aqueous media, forming cyclopropanol and HCl. Storage at 2–8°C in anhydrous solvents (e.g., THF or DCM) is critical .

- pH effects : At pH > 8, base-catalyzed cyclopropane ring-opening dominates. Buffered solutions (pH 5–7) in inert atmospheres prevent degradation .

Advanced: What analytical methods detect trace impurities of this compound in pharmaceutical formulations?

Answer:

- HPLC-UV/Vis : C18 columns with acetonitrile/water gradients (retention time ~8.2 min; LOD ≈ 0.1 µg/mL) .

- LC-MS/MS : Quantifies impurities via MRM transitions (e.g., m/z 178 → 123 for fragmentation) .

- TGA-DSC : Monitors thermal decomposition (onset ~220°C) to assess purity in bulk samples .

Basic: What are the solubility properties of this compound in organic solvents?

Answer:

-

High solubility : In polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the hydroxyl group.

-

Low solubility : In alkanes (hexane) and ethers.

-

Solubility data :

Solvent Solubility (mg/mL) Ethanol 120 DCM 85 Water <1

Advanced: How is computational modeling used to predict the compound’s reactivity in nucleophilic substitutions?

Answer:

- DFT calculations : Assess transition states for SN2 reactions at the chloropropyl group (e.g., B3LYP/6-31G* level). Activation energies correlate with experimental kinetics .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes), guiding drug analog design .

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazard classification : Skin/eye irritation (GHS Category 2).

- Protective measures : Gloves (nitrile), fume hoods, and spill kits.

- Waste disposal : Halogenated waste streams to avoid environmental release .

Advanced: How does the compound’s pKa (~7.2) influence its reactivity in acid-catalyzed reactions?

Answer:

- Protonation : At pH < 7, the hydroxyl group is protonated, increasing electrophilicity of the cyclopropane ring.

- Reaction examples : Acid-catalyzed ring-opening to form allylic chlorides, critical in synthesizing α,β-unsaturated ketones .

Advanced: What strategies mitigate by-product formation during large-scale synthesis?

Answer:

- By-products : Dimerization via Cl-CH₂ elimination (e.g., forming bis-cyclopropane derivatives).

- Mitigation :

- Slow addition of alkylating agents to control exothermicity.

- Use of scavengers (e.g., molecular sieves) to trap HCl .

Basic: What spectroscopic techniques differentiate this compound from its structural analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.